molecular formula C22H17BrN2O5S2 B416185 METHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

METHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B416185
M. Wt: 533.4g/mol
InChI Key: PDQQJYIAXYVVNB-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, along with various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of METHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazolo[3,2-a]pyrimidine core. Subsequent steps involve the introduction of the bromobenzylidene and acetyloxy groups through electrophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Its potential anticancer properties are being explored in preclinical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The presence of the thiazole and pyrimidine rings allows it to interact with nucleic acids and proteins, disrupting their normal functions. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives with different substituents. For instance:

  • Methyl 2-[2-(hydroxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Methyl 2-[2-(methoxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate These compounds share a similar core structure but differ in their functional groups, which can significantly affect their chemical properties and biological activities. The unique combination of functional groups in METHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE contributes to its distinct characteristics and potential applications.

Properties

Molecular Formula

C22H17BrN2O5S2

Molecular Weight

533.4g/mol

IUPAC Name

methyl (2Z)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H17BrN2O5S2/c1-11-18(21(28)29-3)19(16-5-4-8-31-16)25-20(27)17(32-22(25)24-11)10-13-9-14(23)6-7-15(13)30-12(2)26/h4-10,19H,1-3H3/b17-10-

InChI Key

PDQQJYIAXYVVNB-YVLHZVERSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OC

SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)Br)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)Br)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC

Origin of Product

United States

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